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Compound of Interest

Compound Name: 3-Fluorophenylacetylene

Cat. No.: B1297516 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-
Fluorophenylacetylene (CAS No. 2561-17-3). Due to the limited availability of

comprehensive, publicly accessible experimental spectra for this specific isomer, this document

includes calculated data and comparative data from structurally related compounds to offer

valuable insights for researchers. All data is presented with clear attribution of its source and

nature (calculated, experimental, or comparative).

Compound Information
Property Value

Compound Name 3-Fluorophenylacetylene

Synonyms 1-Ethynyl-3-fluorobenzene

CAS Number 2561-17-3

Molecular Formula C₈H₅F

Molecular Weight 120.12 g/mol

Structure

Structure of 3-Fluorophenylacetylene
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Spectroscopic Data Summary
The following sections summarize the available nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 3-Fluorophenylacetylene are not readily available in

public spectral databases. Therefore, predicted data and comparative experimental data for the

related compound, Phenylacetylene, are provided below.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluorophenylacetylene (Prediction Source:

ChemDraw)

Chemical Shift (ppm) Multiplicity Assignment

~7.5 - 7.0 Multiplet Aromatic Protons (4H)

~3.1 Singlet Acetylenic Proton (1H)

Note: Predicted values can

vary between different

software and algorithms.

These values should be used

as an estimation.

Table 2: Experimental ¹H and ¹³C NMR Spectral Data for Phenylacetylene (for comparison)

(Source: SDBS)
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Nucleus Chemical Shift (ppm) Multiplicity

¹H NMR 7.48 Multiplet

7.40 - 7.21 Multiplet

3.06 Singlet

¹³C NMR 132.2

129.1

128.4

122.1

83.4

77.4

Infrared (IR) Spectroscopy
Experimental IR spectra for 3-Fluorophenylacetylene have been measured and analyzed

using ab initio anharmonic calculations.[1][2] The complex spectrum arises from the coupling of

various vibrational modes.[1][2]

Table 3: Calculated Anharmonic Vibrational Frequencies for 3-Fluorophenylacetylene
(Source: Ab initio anharmonic calculations)[1][2]
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Wavenumber (cm⁻¹) Assignment

~3300 Acetylenic C-H Stretch

~3100 - 3000 Aromatic C-H Stretch

~2100 C≡C Triple Bond Stretch

~1600 - 1450 Aromatic C=C Ring Stretch

~1250 C-F Stretch

Note: These are calculated frequencies and

may differ slightly from experimental values. The

spectrum is noted to be complex due to

anharmonic coupling.[1][2]

Mass Spectrometry (MS)
An experimental mass spectrum for 3-Fluorophenylacetylene is not readily available. The

predicted mass spectrum would be dominated by the molecular ion peak. For comparative

purposes, data for the isomeric 4-Fluorophenylacetylene is presented.

Table 4: Mass Spectrometry Data for 4-Fluorophenylacetylene (for comparison) (Source: NIST

Mass Spectrometry Data Center)[3]

m/z Relative Intensity Assignment

120 100% [M]⁺ (Molecular Ion)

94 ~50% Fragment Ion

75 ~20% Fragment Ion

Experimental Methodologies
The following sections describe standard protocols for the acquisition of spectroscopic data for

a liquid sample such as 3-Fluorophenylacetylene.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-20 mg of the 3-Fluorophenylacetylene
sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

The solvent should be chosen for its ability to dissolve the sample and for its minimal

interference with the analyte's signals.

Filtration: Filter the solution through a pipette containing a small cotton or glass wool plug

directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a Bruker

Avance spectrometer, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 500 MHz

for ¹H and 125 MHz for ¹³C).[1]

Data Acquisition:

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the

spectrum to singlets for each unique carbon.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are

referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for

¹³C).[1]

FT-IR Spectroscopy Protocol
Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

Place a single drop of neat 3-Fluorophenylacetylene liquid directly onto the crystal

surface.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer (e.g., a PerkinElmer Spectrum One).

Background Collection: A background spectrum of the clean, empty ATR crystal is collected

first. This is used to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O)

and the instrument itself.

Sample Spectrum Acquisition: The sample spectrum is then collected. The instrument

typically scans the mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans are averaged to

improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 3-Fluorophenylacetylene in a volatile

organic solvent (e.g., dichloromethane or hexane). A typical concentration might be in the

range of 10-100 µg/mL.

Instrumentation: The analysis is performed on a GC-MS system, comprising a gas

chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Gas Chromatography Method:

Injector: A split/splitless inlet is used, typically in split mode to prevent column overloading.

The injector temperature is set high enough to ensure rapid vaporization (e.g., 250 °C).

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is commonly used for aromatic compounds.

Oven Program: A temperature program is used to separate the components of the sample.

For example, an initial temperature of 50 °C held for 1 minute, then ramped at 10 °C/min

to 300 °C.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
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Mass Spectrometry Method:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-500)

to detect the molecular ion and fragment ions.

Data Acquisition: The mass spectrometer continuously acquires spectra as compounds

elute from the GC column.

Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to

separated compounds. The mass spectrum of the peak corresponding to 3-
Fluorophenylacetylene is extracted and analyzed for its molecular ion and fragmentation

pattern.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical sample.

General Workflow for Spectroscopic Analysis

Pre-Analysis Data Acquisition Post-Analysis

Receive/Synthesize
Sample

Sample Preparation
(Dissolving, Diluting, etc.)

Purity Check Instrument Setup
& Calibration

Acquire Spectra
(NMR, IR, MS)

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Analysis
& Interpretation

Final Report
& Data Archiving

Click to download full resolution via product page

Caption: Generalized workflow for spectroscopic analysis.

Disclaimer
The spectroscopic data for 3-Fluorophenylacetylene presented in this document is based on

predictions and comparative analysis with structurally similar molecules due to the lack of

readily available, comprehensive experimental data in public databases. This information is

intended for guidance and research planning. Experimental verification is strongly

recommended for definitive structural elucidation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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